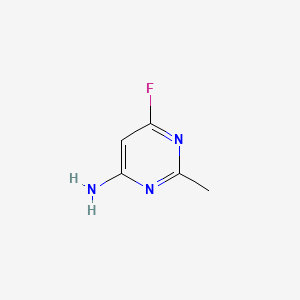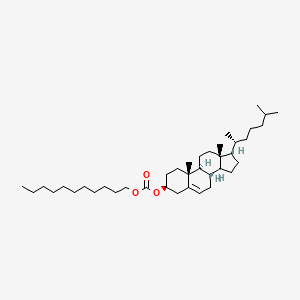
Cholesteryl undecyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl undecyl carbonate is a type of organic compound, specifically a carbonate ester of cholesterol . It is structurally similar to cholesteryl oleyl carbonate, which is known to form cholesteric liquid crystals with a helical structure . Cholesteryl esters, including cholesteryl undecyl carbonate, have a lower solubility in water due to their increased hydrophobicity .
Synthesis Analysis
The synthesis of cholesteryl-based compounds, such as cholesteryl undecyl carbonate, often involves ring-opening polymerization and coupling reactions . The synthesis of new amphipathic copolymers with side functionalized-cholesterol based aliphatic polycarbonates has been described in the literature .
Molecular Structure Analysis
The molecular structure of cholesteryl undecyl carbonate is likely similar to that of other cholesteryl esters. For example, cholesteryl oleyl carbonate has a primitive monoclinic crystal structure . The structure of cholesteryl undecyl carbonate would likely be determined using techniques such as X-ray powder diffraction .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Material : Cholesteryl oleyl carbonate is known for forming cholesteric liquid crystals with helical structures. It's used in thermochromic liquid crystals alongside cholesteryl nonanoate and cholesteryl benzoate. Its physical parameters like adiabatic compressibility and specific acoustic impedance are of interest in various applications (Singh & Sharma, 2013).
Temperature-Responsive Behaviors : The pitch of cholesteryl 2-(2-ethoxyethoxy) ethyl carbonate (CEEC), a variant, changes with temperature, exhibiting unique properties among cholesteric liquid crystals (Harada & Crooker, 1975).
Drug Delivery Systems : Cholesteryl oleyl carbonate has been embedded in cellulose nitrate membranes to create a thermally responsive drug delivery system. This system effectively controls the permeation rate of drugs like salbutamol sulfate, demonstrating potential for controlled drug release (Lin, Chen, & Lin, 1996).
Dielectric Permittivity Studies : The dielectric properties of cholesteryl oleyl carbonate have been researched, providing insights into phase detection and pretransitional behaviors. This has implications for material science and electronics (Pawlus, Zasada, & Rzoska, 2002).
Biodegradable Liquid Crystals : Research on main-chain biodegradable liquid crystals derived from cholesteryl derivative end-capped poly(trimethylene carbonate) showcases potential applications in biodegradable materials and environmental-friendly technologies (Chen et al., 2017).
Biocompatibility Studies : Studies on the biocompatibility of cholesteryl oleyl carbonate, when embedded into polymers, reveal its potential in biomedical applications, particularly in improving the compatibility of biomaterials with human blood (Shih et al., 2006).
Characterization for Drug Delivery : The characteristics of cholesteryl cetyl carbonate liquid crystals have been explored for delivering lipophilic drugs. These studies contribute to the development of novel drug delivery systems (Chuealee, Aramwit, & Srichana, 2007).
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3/c1-7-8-9-10-11-12-13-14-15-27-41-37(40)42-32-23-25-38(5)31(28-32)19-20-33-35-22-21-34(30(4)18-16-17-29(2)3)39(35,6)26-24-36(33)38/h19,29-30,32-36H,7-18,20-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEUINYAZSSKHI-ZBDFTZOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)
![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)
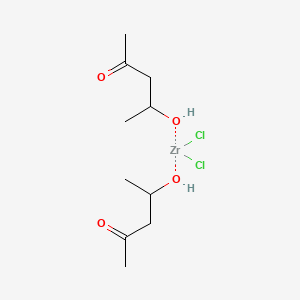

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide](/img/structure/B579064.png)
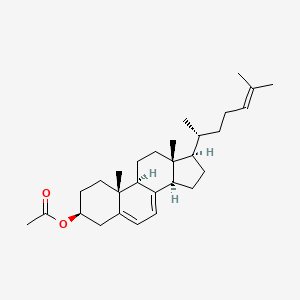


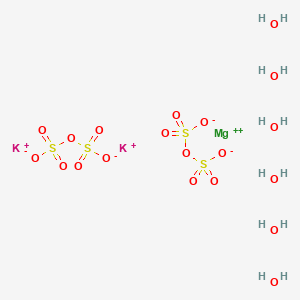
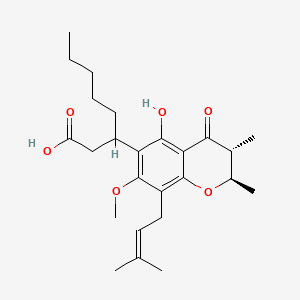
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
